molecular formula C15H18N2O5 B2508845 N-(1,3-benzodioxol-5-ylmethyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide CAS No. 332065-36-8

N-(1,3-benzodioxol-5-ylmethyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide

Cat. No.: B2508845
CAS No.: 332065-36-8
M. Wt: 306.318
InChI Key: HGRWRGLPUQFOJU-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide is an organic compound that features a benzodioxole ring and a tetrahydrofuran ring connected by an ethanediamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide typically involves the following steps:

    Formation of the Benzodioxole Intermediate: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.

    Formation of the Tetrahydrofuran Intermediate: Tetrahydrofuran can be synthesized from 1,4-butanediol through acid-catalyzed cyclization.

    Coupling Reaction: The benzodioxole and tetrahydrofuran intermediates are then coupled using an ethanediamide linker. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole ring can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The ethanediamide linker can be reduced using agents such as lithium aluminum hydride.

    Substitution: The tetrahydrofuran ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted tetrahydrofuran derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The benzodioxole and tetrahydrofuran rings could play a role in binding to these molecular targets, while the ethanediamide linker could influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide: Unique due to the combination of benzodioxole and tetrahydrofuran rings.

    N-(1,3-benzodioxol-5-ylmethyl)-N’-(pyrrolidin-2-ylmethyl)ethanediamide: Similar structure but with a pyrrolidine ring instead of tetrahydrofuran.

    N-(1,3-benzodioxol-5-ylmethyl)-N’-(morpholin-4-ylmethyl)ethanediamide: Contains a morpholine ring, offering different chemical properties.

Uniqueness

The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c18-14(15(19)17-8-11-2-1-5-20-11)16-7-10-3-4-12-13(6-10)22-9-21-12/h3-4,6,11H,1-2,5,7-9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRWRGLPUQFOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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